molecular formula C8H16O4Sn B14601609 Dimethyl[bis(propanoyloxy)]stannane CAS No. 61133-55-9

Dimethyl[bis(propanoyloxy)]stannane

Cat. No.: B14601609
CAS No.: 61133-55-9
M. Wt: 294.92 g/mol
InChI Key: INESKUJQAULKSC-UHFFFAOYSA-L
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Description

Dimethyl[bis(propanoyloxy)]stannane is an organotin compound with the molecular formula C₈H₁₄O₄Sn, consisting of a central tin atom bonded to two methyl groups and two propanoyloxy (CH₂CH₂COO⁻) ligands. Organotin compounds are widely used as catalysts, stabilizers in polymers, and biocides.

Properties

CAS No.

61133-55-9

Molecular Formula

C8H16O4Sn

Molecular Weight

294.92 g/mol

IUPAC Name

[dimethyl(propanoyloxy)stannyl] propanoate

InChI

InChI=1S/2C3H6O2.2CH3.Sn/c2*1-2-3(4)5;;;/h2*2H2,1H3,(H,4,5);2*1H3;/q;;;;+2/p-2

InChI Key

INESKUJQAULKSC-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)O[Sn](C)(C)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[bis(propanoyloxy)]stannane can be synthesized through the reaction of dimethyltin dichloride with propanoic acid in the presence of a base. The reaction typically involves the following steps:

  • Dissolution of dimethyltin dichloride in an organic solvent such as toluene.
  • Addition of propanoic acid and a base, such as triethylamine, to the solution.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[bis(propanoyloxy)]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The propanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Dimethyl[bis(propanoyloxy)]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dimethyl[bis(propanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The propanoyloxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Acyloxy Chain Length
This compound Not provided C₈H₁₄O₄Sn ~296.9* Methyl, propanoyloxy C3 (propionate)
Dimethylbis[(1-oxododecyl)oxy]stannane 2179-99-9 C₂₆H₅₂O₄Sn 563.4 Methyl, lauroyloxy C12 (laurate)
Dibutylbis[(1-oxohexyl)oxy]stannane 19704-60-0 C₂₀H₄₀O₄Sn 463.24 Butyl, hexanoyloxy C6 (hexanoate)
Bis(tetradecanoyloxy)dibutylstannane 28660-67-5 C₃₆H₇₂O₄Sn 687.68 Butyl, tetradecanoyloxy C14 (myristate)
Tributyl(methacryloyloxy)stannane 2155-70-6 C₁₅H₂₈O₂Sn 343.1 Butyl, methacryloyloxy N/A (unsaturated)

Key Findings:

Substituent Effects: Methyl vs. Acyloxy Chain Length: Shorter chains (e.g., propanoyloxy, C3) likely enhance solubility in polar solvents, whereas longer chains (e.g., lauroyloxy, C12) increase lipophilicity, favoring use in polymer stabilization .

Thermal Stability: Longer acyloxy chains (e.g., C14 in bis(tetradecanoyloxy)dibutylstannane) improve thermal stability, making them suitable for high-temperature industrial processes . This compound may exhibit lower thermal stability due to its shorter chains.

Applications: Catalysis: Dibutyltin compounds (e.g., dibutylbis[(1-oxohexyl)oxy]stannane) are used as catalysts in polyurethane formation . Dimethyl analogs may offer faster reaction kinetics but lower selectivity due to reduced steric effects. Polymer Stabilizers: Lauroyloxy (C12) and tetradecanoyloxy (C14) derivatives are common in PVC stabilization, where chain length balances compatibility and migration resistance . Propanoyloxy derivatives may lack this balance. Biocidal Activity: Tributyltin compounds are historically used as antifouling agents, but dimethyltin derivatives are less toxic and regulated under EPA guidelines (e.g., §721.10575 in ).

Synthetic Methods: Similar stannanes are synthesized via esterification of tin hydroxides with acid chlorides or transesterification reactions. For example, bis(tetradecanoyloxy)dibutylstannane is derived from dibutyltin oxide and tetradecanoic acid . This compound likely follows analogous pathways.

Regulatory and Safety Considerations: Organotin compounds are regulated due to environmental persistence and toxicity. For instance, tributyltin derivatives are restricted under international conventions, while dimethyltin compounds face scrutiny under EPA significant new use rules (SNURs) .

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